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Compound of Interest

Methyl 1-
Compound Name:
Bromocyclopropanecarboxylate

Cat. No.: B1422559

An In-Depth Technical Guide to Methyl 1-Bromocyclopropanecarboxylate for Advanced
Research and Development

Introduction: The Strategic Value of a Strained Ring

Methyl 1-bromocyclopropanecarboxylate is a cornerstone building block for chemists at the
forefront of pharmaceutical and agrochemical design. Its deceptively simple structure, featuring
a highly strained three-membered ring appended with both a bromine atom and a methyl ester,
offers a unique combination of conformational rigidity and versatile reactivity. The cyclopropane
motif is a highly sought-after scaffold in modern medicinal chemistry, prized for its ability to act
as a "bioisostere" for phenyl rings or gem-dimethyl groups, often leading to improved metabolic
stability, reduced off-target toxicity, and optimized binding geometries. This guide, intended for
researchers, scientists, and drug development professionals, provides a comprehensive
overview of the core physical and chemical properties of Methyl 1-
Bromocyclopropanecarboxylate, its synthetic utility, and the critical protocols for its safe and
effective use.

Section 1: Core Physicochemical and Spectroscopic
Profile

A precise understanding of a reagent's physical properties is fundamental to its effective
application in synthesis, from reaction setup to purification.
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Identifiers and Chemical Structure

Identifier Value Source
methyl 1-bromocyclopropane-

IUPAC Name Y yeloprop [1]
1-carboxylate

CAS Number 96999-01-8 [1][2]13]

Molecular Formula CsH7BrO:2 [1][2]

Molecular Weight 179.01 g/mol [1112]
RESWQIUWQHUEAW-

InChlKey [4]
UHFFFAOYSA-N

SMILES COC(=0)C1(CC1)Br [1]

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic odor.[1] As is

common for specialized reagents, some physical constants reported in the literature and by

commercial suppliers show slight variations.

Property Value(s) Source(s)

Appearance Colorless to light yellow liquid [415]

Density ~1.46 g/lcm3 to 1.727 g/cm3 [4115]

Boiling Point ~107-111°Cor 151 °C [4][5]

Flash Point 45 °C [4115]
Soluble in organic solvents

Solubility (e.g., ethanol, ether); limited [1][5]

solubility in water.

Causality Insight: The limited water solubility is a direct consequence of the hydrophobic

cyclopropane ring and the methyl ester group, which dominate the molecule's character over

the polar carbonyl. The discrepancies in reported boiling points and densities may arise from

different measurement conditions (e.g., pressure) or purity levels of the samples.
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Spectroscopic Signature for Quality Control

Spectroscopic analysis is non-negotiable for verifying the identity and purity of the starting

material, preventing costly downstream failures.

'H NMR: The proton NMR spectrum is expected to show two key signals: a singlet around
3.7 ppm corresponding to the three protons of the methyl ester (-OCHs), and a complex
multiplet pattern for the four protons on the cyclopropane ring (-CH2CH:z-). The integration
ratio of these signals should be 3:4.

13C NMR: The carbon spectrum will reveal the quaternary carbon attached to the bromine,
the two equivalent methylene carbons of the ring, the methyl carbon of the ester, and the
distinct carbonyl carbon (C=0).

Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of
1720-1740 cm~1, which is characteristic of the carbonyl (C=0) stretch of the ester functional

group.

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for
a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M
and M+2) corresponding to the two major isotopes of bromine, 7°Br and 81Br.

Caption: Molecular structure of Methyl 1-Bromocyclopropanecarboxylate.

Section 2: Chemical Reactivity and Synthetic Logic

The synthetic power of Methyl 1-bromocyclopropanecarboxylate stems from two primary

features: the ring strain of the cyclopropane and the electrophilic carbon atom bonded to the

bromine.

Nucleophilic Substitution: The carbon atom bearing the bromine is highly susceptible to
attack by a wide range of nucleophiles. This is the most common transformation, allowing for
the introduction of diverse functionalities such as amines, thiols, azides, and cyanides. This
reaction is the gateway to creating more complex cyclopropane-containing building blocks.[1]

Ring Strain Dynamics: The inherent strain energy of the cyclopropane ring (~27 kcal/mol)
makes it behave somewhat like a 1t-bond. Under certain conditions, particularly with
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transition metals or radical initiators, ring-opening reactions can occur, providing access to
linear aliphatic chains with defined stereochemistry.

e Cross-Coupling Reactions: While less common than substitution, the C-Br bond can
participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira),
enabling the direct formation of carbon-carbon bonds at the quaternary center.[6]

Nucleophilic Substituted Cyclopropane
Substitution (e.g., Thiol, Amine, Azide)

~
[Methyl 1-Bromocyclopropanecarboxylate |

Pd(0), R-B(OH)2

Cross-Coupling
e Aryl/Alkenyl Cyclopropane

Click to download full resolution via product page

Caption: Key reaction pathways for Methyl 1-Bromocyclopropanecarboxylate.

Section 3: Application in Drug Discovery - A Case
Study Context

The cyclopropane moiety is a privileged scaffold in drug design. Its rigid nature helps to lock a
molecule into a specific conformation, which can enhance binding affinity to a biological target
and improve selectivity. Methyl 1-bromocyclopropanecarboxylate serves as a key precursor
for introducing this valuable motif.

A prominent example of a drug containing a functionalized cyclopropane core is Montelukast
(Singulair®), a widely prescribed leukotriene receptor antagonist for the treatment of asthma
and allergies. The synthesis of Montelukast requires a key intermediate, methyl 1-
(mercaptomethyl)cyclopropaneacetate.[7] While not a direct one-step reaction, Methyl 1-
bromocyclopropanecarboxylate is an ideal starting material for efficiently producing this type
of intermediate. The C-Br bond can be readily displaced by a protected thiol source (e.g.,
sodium thiomethoxide followed by demethylation or using a protected thiol) via a standard Sn2
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reaction, demonstrating the direct strategic link between this bromo-ester and the synthesis of
complex, high-value active pharmaceutical ingredients (APIS).

Section 4: Experimental Protocols

Trustworthy protocols are self-validating. The following procedures are described with an
emphasis on the rationale behind each step.

Protocol 1: General Nucleophilic Substitution (Example:
Thiol Introduction)

This protocol outlines a general procedure for displacing the bromide with a thiol, a key step
towards intermediates like those used in the synthesis of Montelukast.

Objective: To synthesize Methyl 1-(acetylthio)cyclopropanecarboxylate.
Materials:

e Methyl 1-bromocyclopropanecarboxylate (1.0 eq)

o Potassium thioacetate (1.2 eq)

o Dimethylformamide (DMF), anhydrous

o Ethyl acetate

o Saturated agueous sodium bicarbonate solution

e Brine (saturated agueous NacCl)

Anhydrous magnesium sulfate

Procedure:

e Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), add potassium thioacetate.
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o Rationale: An inert atmosphere prevents oxidation of the thiol and reaction with
atmospheric moisture. Flame-drying removes adsorbed water from the glassware.

e Solvent and Reagent Addition: Add anhydrous DMF to dissolve the potassium thioacetate.
Stir the solution and add Methyl 1-bromocyclopropanecarboxylate dropwise at room
temperature.

o Rationale: DMF is an excellent polar aprotic solvent that promotes Sn2 reactions by
solvating the cation (K*) while leaving the nucleophile (thioacetate anion) highly reactive.

e Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Rationale: TLC provides a rapid, qualitative assessment of the reaction's completion,
preventing unnecessary heating or extended reaction times that could lead to side
products.

e Workup - Quenching: Pour the reaction mixture into a separatory funnel containing ethyl
acetate and water.

o Rationale: This step partitions the organic product into the ethyl acetate layer and removes
the highly polar DMF and inorganic salts into the aqueous layer.

o Workup - Washing: Wash the organic layer sequentially with water, saturated sodium
bicarbonate solution, and finally brine.

o Rationale: The bicarbonate wash neutralizes any acidic impurities. The brine wash helps
to remove residual water from the organic layer before drying.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

o Rationale: Complete removal of water is crucial before solvent evaporation to prevent
hydrolysis of the ester.
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 Purification: Purify the resulting crude oil via column chromatography on silica gel to yield the
pure product.

o Rationale: Column chromatography separates the desired product from unreacted starting
materials and non-polar impurities, ensuring high purity for subsequent steps.

Protocol 2: Synthesis of Methyl 1-
Bromocyclopropanecarboxylate

The following is a generalized representation of a common synthetic route.[5]

(1,3-Propanediol)

HBr

(1-Bromopropanol)

Methyl Bicarbonate

Methyl 1-bromo-cyclopropyl
hydroxyformate

Methyl 1-Bromocyclopropanecarboxylate

Click to download full resolution via product page
Caption: A generalized synthetic workflow for the title compound.

Section 5: Safety, Handling, and Storage

Methyl 1-bromocyclopropanecarboxylate is a reactive chemical and must be handled with
appropriate precautions.
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GHS Hazard Information[1][4]

Pictogram(s) Hazard Class Statement

H226: Flammable liquid and

Flame, Exclamation Mark Flammable Liquid (Cat. 3)
vapor
Exclamation Mark Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowed
Exclamation Mark Skin Irritation (Cat. 2) H315: Causes skin irritation
) o H319: Causes serious eye
Exclamation Mark Eye Irritation (Cat. 2) o
irritation
) H335: May cause respiratory
Exclamation Mark STOT SE (Cat. 3)

irritation

Safe Handling Protocol

o Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately
accessible.

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
o Skin Protection: Wear nitrile or neoprene gloves. A flame-retardant lab coat is required.

o Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH-
approved respirator with an organic vapor cartridge.

» Handling Practices: Avoid contact with skin, eyes, and clothing. Use spark-proof tools and
avoid sources of ignition such as open flames and hot surfaces. Ground all containers and
transfer equipment to prevent static discharge.[7]

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated
for flammable liquids. The recommended storage temperature is between 2-8°C.[4][5] Keep
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away from incompatible materials such as strong oxidizing agents and strong bases.

» Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Do not allow the chemical to enter the environment.

Conclusion

Methyl 1-bromocyclopropanecarboxylate is more than just a simple reagent; it is a strategic
tool for molecular design. Its unique combination of a strained ring and a versatile reactive
handle provides chemists with a reliable and efficient means to introduce the valuable
cyclopropane motif into complex molecules. A thorough understanding of its properties,
reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full
potential in the synthesis of next-generation pharmaceuticals and other high-value chemical
entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1422559#methyl-1-bromocyclopropanecarboxylate-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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